2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide
Beschreibung
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 3-butyl substituent, a 7-phenyl group, and a sulfanyl acetamide moiety linked to a 5-fluoro-2-methylphenyl aniline group (Figure 1). Pyrrolo[3,2-d]pyrimidines are heterocyclic scaffolds known for their anticancer and enzyme-inhibitory properties, with structural modifications at key positions (e.g., N3, C7, and N5) significantly influencing activity and toxicity . The 3-butyl group may modulate metabolic stability, while the C7-phenyl substitution diverges from halogenated analogs commonly studied for enhanced antiproliferative activity . The sulfanyl acetamide side chain likely contributes to target binding and solubility .
Eigenschaften
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-20-13-18(26)11-10-16(20)2/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHACTKDBQNKUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl, phenyl, and sulfanyl groups. The final step involves the acylation of the amine group with 5-fluoro-2-methylphenyl acetic acid. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Toxicity and Pharmacokinetics (PK)
The target compound’s 3-butyl group may improve metabolic stability compared to unsubstituted pyrrolo[3,2-d]pyrimidines, which exhibit rapid plasma clearance (t1/2 ~32.7 minutes) . N5-substituted analogs (e.g., Compound 7) demonstrate MTDs up to 40 mg/kg, suggesting that alkylation at nitrogen positions reduces toxicity . In contrast, C7-halogenated derivatives (e.g., C7-Br) show potent EC50 values (0.014–14.5 μM) but higher toxicity (MTD 5–10 mg/kg), underscoring the trade-off between activity and safety .
Target Selectivity and Mechanism
The C7-phenyl group in the target compound may alter target engagement compared to halogenated analogs. For example, C7-Br in pyrrolo[3,2-d]pyrimidines enhances DPP-IV inhibition , while phenyl substitution could favor interactions with alternative targets like SHMT2 or GARFTase, as seen in related pyrrolo[3,2-d]pyrimidines . The sulfanyl acetamide linker, common in kinase inhibitors, may improve solubility and binding affinity compared to simpler alkyl chains .
Biologische Aktivität
The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide , also known by its CAS number 2034352-10-6 , has been the subject of various studies focusing on its biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 501.43 g/mol . The structure features a pyrrolopyrimidine moiety linked to a sulfanyl group and an acetamide component, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF7 (breast cancer)
- HepG2 (liver cancer)
- HCT116 (colon cancer)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | HepG2 | 17.82 | Inhibits cell proliferation |
| Compound C | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
These findings suggest that derivatives of this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are critical for anticancer activity.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit key inflammatory pathways:
- Enzymatic Inhibition :
- Cyclooxygenase (COX) enzymes
- Lipoxygenase (LOX)
The inhibition of these enzymes is crucial in reducing inflammation and related diseases.
Study 1: Cytotoxicity Evaluation
A study published in MDPI evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives against different cancer cell lines. The results indicated that compounds structurally related to 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide exhibited significant cytotoxicity with IC50 values ranging from 1 µM to 42 µM , depending on the specific derivative and cell line tested .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they interact with cellular targets involved in apoptosis and cell signaling pathways. The presence of electron-withdrawing groups on the phenyl ring was noted to enhance activity against certain cancer types .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
